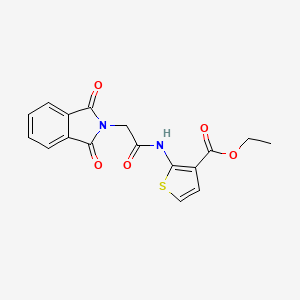
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate is a chemical compound with the molecular formula C12H11NO4 . It is a solid substance at room temperature . The compound is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid have been synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in dimethylformamide (DMF) as solvent and using anhydrous zinc chloride as a catalyst in a microsynth microwave reactor .Molecular Structure Analysis
The molecular structure of this compound is characterized by a non-planar configuration with dihedral angles of 89.08 and 83.21 degrees between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.22 . It is a solid at room temperature and is stored in a dry environment .Applications De Recherche Scientifique
Anti-Cancer Potential
Research has demonstrated that derivatives of ethyl 2-aminothiazole 4-carboxylate, specifically Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate and its variants, show promising anti-cancer activities, particularly in the context of colorectal cancer. These compounds have been synthesized and characterized, with their anti-cancer properties validated through in silico molecular modeling studies against the beta-catenin protein, a significant player in colorectal cancer progression. Preliminary cytotoxic assays against colorectal cancer cell lines revealed substantial inhibition of cell proliferation, indicating potential for future applications in colorectal cancer treatment (Ilyas et al., 2021).
Antimicrobial and Antioxidant Properties
Compounds synthesized from ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and their metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects. These properties were validated through in vivo studies using the collagen-adjuvant arthritis model in rats, suggesting potential applications in the treatment of rheumatic diseases (Sherif & Hosny, 2014).
Dyeing and Fluorescence Applications
Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, synthesized via the Gewald reaction, has been used to produce novel styryl dyes with significant fluorescence in solution and effective dyeing properties on polyester. This application demonstrates the versatility of ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate derivatives in the textile industry (Rangnekar & Sabnis, 2007).
Anti-Inflammatory and Analgesic Effects
Novel thiazolidinone derivatives, including 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds demonstrated promising anti-inflammatory activity in both in vitro and in vivo models, along with minimal ulcerogenic toxicity, indicating their potential as safer anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-24-17(23)12-7-8-25-14(12)18-13(20)9-19-15(21)10-5-3-4-6-11(10)16(19)22/h3-8H,2,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGLQKJPYYVHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)
![4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2471795.png)
![7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2471796.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2471797.png)
![(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B2471798.png)
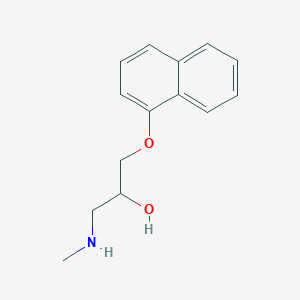
![4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile](/img/structure/B2471802.png)
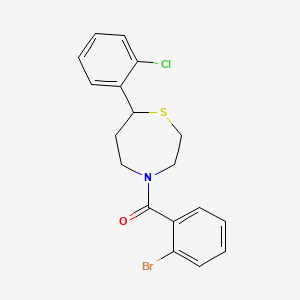

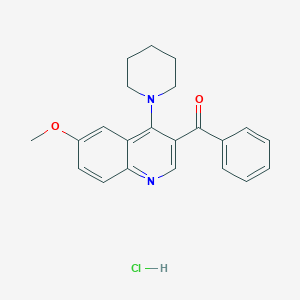
![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2471808.png)
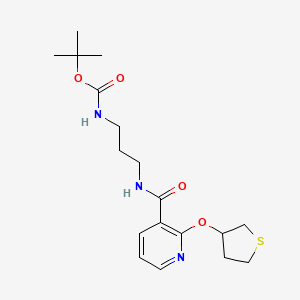
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)